molecular formula C12H17F2N3 B1481029 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2097998-85-9

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1481029
CAS No.: 2097998-85-9
M. Wt: 241.28 g/mol
InChI Key: LIHQFCIYSFODOR-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a chemical compound that features a piperidine ring substituted with a difluoroethyl group and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Biological Activity

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine (CAS No. 2097998-85-9) is a synthetic compound characterized by a piperidine ring with a difluoroethyl substituent and a pyridine moiety. This unique structure suggests potential biological activity, particularly in the field of medicinal chemistry.

The primary target for this compound is serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways that regulate cell growth and survival. Inhibition of B-Raf can lead to decreased proliferation of cancer cells, making this compound a candidate for anti-cancer therapeutics.

Research Findings

Recent studies have highlighted the potential applications of this compound in various biological contexts:

  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits significant cytotoxicity against certain cancer cell lines. The inhibition of B-Raf leads to downstream effects on the MAPK/ERK pathway, crucial for tumor growth .
  • Neuropharmacological Effects : There is emerging interest in the neuropharmacological properties of piperidine derivatives. While specific studies on this compound are scarce, related piperidine compounds have shown promise in modulating neurotransmitter systems.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Piperidine Derivatives : Research demonstrated that piperidine derivatives can act as potent inhibitors of various kinases, including B-Raf. These findings support further exploration of this compound in cancer therapy .
  • Fluorinated Compounds : A review on fluorine-containing drugs indicated that fluorination can enhance metabolic stability and bioactivity. This suggests that the difluoroethyl group in our compound may contribute positively to its pharmacological profile .

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
PiperinePiperineAnti-inflammatory, analgesic
4-(1,1-Difluoroethyl)pyridin-2-amineDifluoroethylAnticancer properties
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyrimidin-4-aminePyrimidineVaries by substitution

The combination of difluoroethyl substitution and the piperidine-pyridine framework provides distinct chemical properties that may enhance biological activity compared to other derivatives.

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-4-7-17(8-5-9)11-10(15)3-2-6-16-11/h2-3,6,9H,4-5,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHQFCIYSFODOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 4
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 5
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 6
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

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